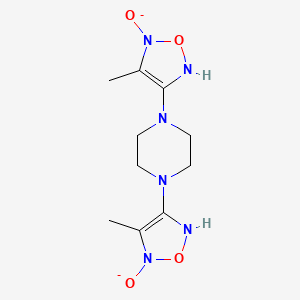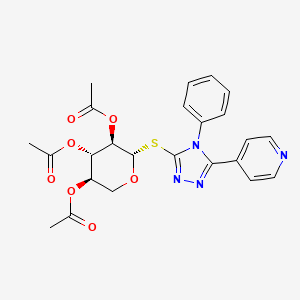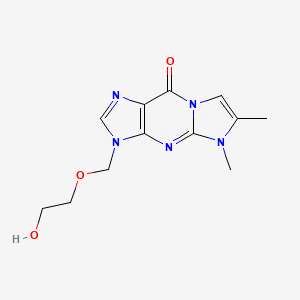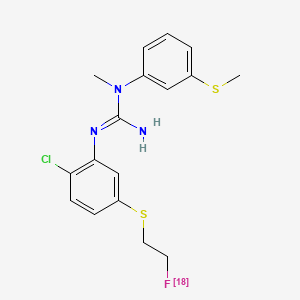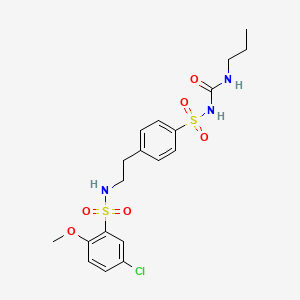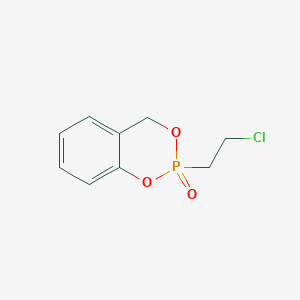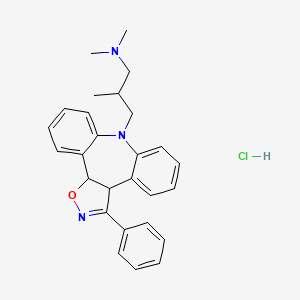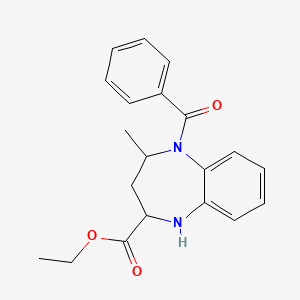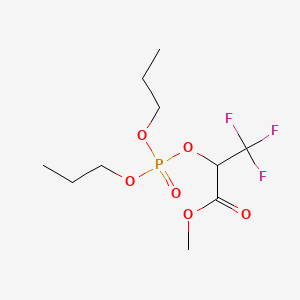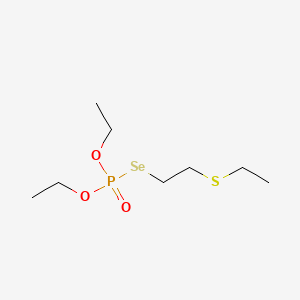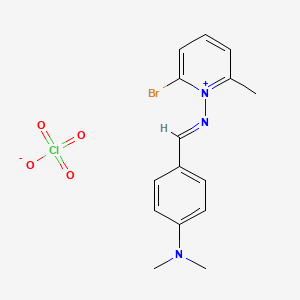
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, characterized by the presence of a pyridinium ring, a bromine atom, and a dimethylamino group, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate typically involves the condensation of 1,4-dimethyl pyridinium iodide with 5-bromo-2-hydroxy benzaldehyde in methanol as the solvent, with piperidine as a catalyst . This reaction forms the carbon-carbon double bonds necessary for the compound’s structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the bromine atom and the dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium iodide: Similar in structure but lacks the bromine atom and the dimethylamino group.
N-Substituted pyridinium salts: These compounds share the pyridinium core but have different substituents, leading to varied properties and applications.
Uniqueness
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
132061-75-7 |
|---|---|
Fórmula molecular |
C15H17BrClN3O4 |
Peso molecular |
418.67 g/mol |
Nombre IUPAC |
4-[(E)-(2-bromo-6-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-5-4-6-15(16)19(12)17-11-13-7-9-14(10-8-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
Clave InChI |
QTVYEDOZHBMASD-SJDTYFKWSA-M |
SMILES isomérico |
CC1=[N+](C(=CC=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=[N+](C(=CC=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



